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Compound of Interest

Compound Name:
N-(6-Oxo-6,7-dihydro-1H-purin-2-

yl)isobutyramide

Cat. No.: B108328 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N2-

Isobutyrylguanine, a key derivative of the purine base guanine. Designed for researchers,

scientists, and professionals in drug development, this document details expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of N2-

Isobutyrylguanine. It is crucial to recognize that this compound exists in solution as a dynamic

equilibrium of two principal tautomers: the N7-H and N9-H forms. This tautomerism is directly

observable and distinguishable by NMR, influencing the chemical shifts of the purine ring

protons and carbons.

Predicted ¹H NMR Spectroscopic Data
The following table summarizes the predicted proton NMR chemical shifts for N2-

Isobutyrylguanine, recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide

(DMSO-d₆) as the solvent. It is important to note that these are predicted values based on

analogous guanine derivatives, and actual experimental data may exhibit slight variations.
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Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

N1-H 10.5 - 11.5 broad singlet -
Exchangeable

with D₂O

N7-H / N9-H 11.5 - 12.5 broad singlet -

Position differs

between

tautomers;

Exchangeable

with D₂O

H8 7.8 - 8.2 singlet -
Sensitive to the

tautomeric form

NH (isobutyryl) 9.5 - 10.5 broad singlet -
Exchangeable

with D₂O

CH (isobutyryl) 2.8 - 3.2 septet ~6.8

CH₃ (isobutyryl) 1.0 - 1.2 doublet ~6.8

Predicted ¹³C NMR Spectroscopic Data
Predicted carbon-13 NMR chemical shifts for N2-Isobutyrylguanine, acquired at 125 MHz in

DMSO-d₆, are presented below.
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Assignment Predicted Chemical Shift (δ, ppm)

C6 155 - 158

C2 148 - 152

C4 150 - 153

C8 135 - 138

C5 118 - 122

C=O (isobutyryl) 175 - 178

CH (isobutyryl) 35 - 38

CH₃ (isobutyryl) 18 - 20

Infrared (IR) Spectroscopy
Infrared spectroscopy serves as a valuable tool for the identification of key functional groups

within the N2-Isobutyrylguanine molecule.

Predicted FT-IR Absorption Bands
The table below outlines the expected absorption bands in the Fourier-transform infrared

spectrum of solid-state N2-Isobutyrylguanine, prepared as a potassium bromide (KBr) pellet.
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3400-3200 Strong, Broad
N-H stretching (amine and

amide)

3150-3000 Medium C-H stretching (aromatic)

2980-2850 Medium C-H stretching (aliphatic)

1720-1680 Strong C=O stretching (amide I)

1680-1640 Strong C=O stretching (guanine ring)

1640-1580 Medium-Strong
N-H bending, C=N and C=C

stretching

1550-1500 Medium N-H bending (amide II)

1470-1430 Medium C-H bending (aliphatic)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the

fragmentation patterns of N2-Isobutyrylguanine, confirming its elemental composition and

structural integrity.

Predicted Mass Spectrometry Data
The following data is anticipated from Electrospray Ionization (ESI) mass spectrometry.

Molecular Formula: C₉H₁₁N₅O₂

Molecular Weight: 221.22 g/mol

Positive Ion Mode ([M+H]⁺): Expected m/z = 222.10

Positive Ion Mode ([M+Na]⁺): Expected m/z = 244.08

Anticipated Major Fragments: Fragmentation is expected to involve the loss of the isobutyryl

group and characteristic cleavages within the purine ring system.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of high-purity N2-Isobutyrylguanine is dissolved in

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The resulting solution is filtered

through a glass wool plug directly into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition: Spectra are acquired on a 500 MHz or higher field NMR spectrometer

using a standard single-pulse experiment. A spectral width of 0-16 ppm, an acquisition time

of 2-3 seconds, and a relaxation delay of 5 seconds are typically employed. Data is collected

over 16-64 scans at 298 K. The residual solvent peak of DMSO-d₆ at δ 2.50 ppm serves as

the internal reference.

¹³C NMR Acquisition: Carbon spectra are obtained at a corresponding frequency (e.g., 125

MHz for a 500 MHz instrument) using a standard proton-decoupled pulse sequence. A

spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-

5 seconds are utilized. Due to the low natural abundance of ¹³C, 1024-4096 scans are

typically required. The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for chemical shift

referencing.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground, dry N2-

Isobutyrylguanine is intimately mixed with about 100 mg of dry potassium bromide (KBr) in

an agate mortar and pestle. The homogenous mixture is then compressed in a pellet press

to form a thin, transparent disc.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer over a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16-

32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the

empty sample compartment is recorded prior to the analysis of the sample.

Mass Spectrometry (MS)
Sample Preparation: A stock solution of N2-Isobutyrylguanine is prepared in a suitable

solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This
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stock solution is then diluted with the mobile phase solvent to a final concentration in the

range of 1-10 µg/mL.

Data Acquisition (ESI-QTOF): The analysis is performed on a Quadrupole Time-of-Flight

(QTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating

in positive ion mode. Typical source parameters include a capillary voltage of 3-4 kV, a cone

voltage of 20-40 V, a source temperature of 100-120 °C, and a desolvation temperature of

250-350 °C. The mass spectrum is acquired over a range of m/z 50-500.
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Caption: Workflow for the spectroscopic analysis of N2-Isobutyrylguanine.
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Caption: Tautomeric equilibrium of N2-Isobutyrylguanine in solution.

To cite this document: BenchChem. [Spectroscopic Profile of N2-Isobutyrylguanine: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108328#n2-isobutyrylguanine-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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